2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid
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Overview
Description
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) is a complex polymeric compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes multiple ethylene oxide units and dodecanoate groups, making it a valuable component in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) typically involves the polymerization of ethylene oxide with a triol initiator, followed by esterification with dodecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization and esterification reactions.
Catalysts: Acidic or basic catalysts to accelerate the reactions.
Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Feedstock Preparation: Purification of ethylene oxide and triol initiators.
Polymerization: Controlled addition of ethylene oxide to the triol initiator in the presence of a catalyst.
Esterification: Reaction of the resulting polymer with dodecanoic acid to form the final product.
Purification: Removal of unreacted materials and by-products through distillation or filtration.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form peroxides or other oxidized derivatives.
Reduction: Reaction with reducing agents to break down the polymer chains.
Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Peroxides, aldehydes, and carboxylic acids.
Reduction Products: Shorter polymer chains, alcohols.
Substitution Products: Ethers, esters, and amides.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biocompatibility: Its structure allows for minimal toxicity and immunogenicity, making it suitable for biomedical applications.
Controlled Release: The polymer matrix can encapsulate active ingredients and release them in a controlled manner over time.
Comparison with Similar Compounds
Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) can be compared with other similar compounds such as:
Polyethylene Glycol (PEG): Similar in structure but lacks the dodecanoate groups, making it less hydrophobic.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide, resulting in different physical properties.
Polysorbates: Similar surfactant properties but with different ester groups, affecting their solubility and emulsifying capabilities.
These comparisons highlight the unique properties of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate), particularly its balance of hydrophilic and hydrophobic characteristics, making it a versatile compound in various applications.
Properties
CAS No. |
57107-95-6 |
---|---|
Molecular Formula |
C21H44O8 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-11H2,1H3,(H,13,14);9-12H,1-8H2 |
InChI Key |
DKWXCDCBSHDIJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |
Key on ui other cas no. |
57107-95-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
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